Methyl 2-amino-4-(furan-2-yl)benzoate
Description
Methyl 2-amino-4-(furan-2-yl)benzoate is a benzoate ester derivative featuring an amino group at the 2-position and a furan-2-yl substituent at the 4-position of the benzene ring. Compounds with similar frameworks, such as those bearing furan, pyrazole, or chloro substituents, are frequently investigated for pharmaceutical and agrochemical uses, particularly as adenosine receptor ligands or pesticide intermediates .
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 2-amino-4-(furan-2-yl)benzoate |
InChI |
InChI=1S/C12H11NO3/c1-15-12(14)9-5-4-8(7-10(9)13)11-3-2-6-16-11/h2-7H,13H2,1H3 |
InChI Key |
JAKOMUKFFJIOKO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=CC=CO2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Benzoate Core
The substitution pattern on the benzoate core significantly influences physicochemical and biological properties. Key analogs include:
Methyl 2-chloro-4-(furan-2-yl)benzoate (CAS 1414029-18-7)
- Structure : Chloro group at 2-position, furan-2-yl at 4-position.
- Properties : Molecular weight 236.65 g/mol, density 1.263 g/cm³, predicted boiling point 338.3°C .
- Comparison: The electron-withdrawing chloro group reduces electron density on the benzene ring compared to the amino group in the target compound. This difference likely alters reactivity (e.g., electrophilic substitution) and solubility (chloro derivatives are typically less polar than amino analogs) .
Methyl 2-amino-4-(hydroxymethyl)benzoate (CAS 133728-31-1)
- Structure: Amino group at 2-position, hydroxymethyl at 4-position.
- However, the furan moiety may enhance lipophilicity and membrane permeability .
Methyl 2-((methylsulfonyl)amino)benzoate Derivatives
- Structure: Amino group modified with methylsulfonyl.
- Synthesis: Involves hydrogenation and sulfonylation steps, as seen in the production of Methyl 2-amino-4-[(methylsulfonyl)amino]benzoate .
- Comparison: Sulfonyl groups increase molecular weight and stability but may reduce metabolic flexibility compared to unmodified amino groups .
Heterocyclic Additions and Complex Derivatives
Pyrazole- and Pyridine-Containing Benzoates
- Example : Methyl 4-(5-(furan-2-yl)-4-(trifluoromethyl)benzyl)-1H-pyrazol-3-yl)benzoate (Compound 2 in ).
- Pyridine Derivatives: Methyl 3-(((6-amino-3,5-dicyano-4-(furan-3-yl)pyridin-2-yl)thio)methyl)benzoate (). Comparison: The pyridine core and dicyano groups introduce strong electron-withdrawing effects, altering electronic properties and binding affinity compared to the simpler benzene core of the target compound .
Physical and Chemical Properties
Solubility and Boiling Points
- Methyl Benzoate (Simple Alkyl Ester) : Boiling point ~199°C, logP ~1.95.
- Amino-Substituted Analogs: Amino groups reduce logP (increased polarity) but may lower boiling points due to decreased molecular symmetry .
- Furan-Substituted Analogs: Predicted boiling points for furan-containing derivatives (e.g., 338°C for Methyl 2-chloro-4-(furan-2-yl)benzoate) suggest increased thermal stability compared to non-aromatic substituents .
Spectroscopic Data
- NMR Shifts: Amino protons in Methyl 2-amino-4-(furan-2-yl)benzoate would resonate at δ 5.0–6.0 ppm (similar to pyridine derivatives in ), while furan protons typically appear at δ 6.5–7.5 ppm .
- Mass Spectrometry : HRMS data for furan-containing analogs (e.g., [M+H]+ = 359.1388 in ) align with expected molecular weights for such structures .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Data inferred from structural analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
